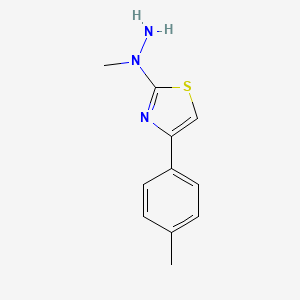![molecular formula C14H10N2O7S B14314462 2-({[(2,4-Dinitrophenyl)sulfanyl]oxy}methyl)benzoic acid CAS No. 111751-00-9](/img/structure/B14314462.png)
2-({[(2,4-Dinitrophenyl)sulfanyl]oxy}methyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({[(2,4-Dinitrophenyl)sulfanyl]oxy}methyl)benzoic acid is an organic compound with a complex structure that includes a benzoic acid moiety, a dinitrophenyl group, and a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(2,4-Dinitrophenyl)sulfanyl]oxy}methyl)benzoic acid typically involves multiple steps. One common method starts with the preparation of 2,4-dinitrophenylsulfanyl chloride, which is then reacted with a benzoic acid derivative under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-({[(2,4-Dinitrophenyl)sulfanyl]oxy}methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines under appropriate conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
2-({[(2,4-Dinitrophenyl)sulfanyl]oxy}methyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-({[(2,4-Dinitrophenyl)sulfanyl]oxy}methyl)benzoic acid involves its interaction with specific molecular targets. The compound’s sulfanyl and dinitrophenyl groups can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,4-Dinitrophenyl)thio]benzoic acid
- 2-[(2,4-Dinitrophenyl)sulfanyl]benzoate
Uniqueness
2-({[(2,4-Dinitrophenyl)sulfanyl]oxy}methyl)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity
Properties
CAS No. |
111751-00-9 |
|---|---|
Molecular Formula |
C14H10N2O7S |
Molecular Weight |
350.31 g/mol |
IUPAC Name |
2-[(2,4-dinitrophenyl)sulfanyloxymethyl]benzoic acid |
InChI |
InChI=1S/C14H10N2O7S/c17-14(18)11-4-2-1-3-9(11)8-23-24-13-6-5-10(15(19)20)7-12(13)16(21)22/h1-7H,8H2,(H,17,18) |
InChI Key |
GHFLCNKSBHPDHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)COSC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[Chloro(difluoro)methyl]-2-nitropropane-1,3-diol](/img/structure/B14314381.png)
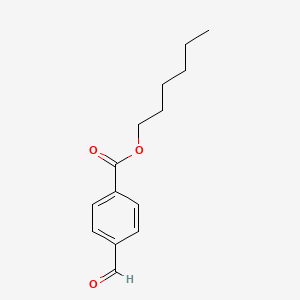
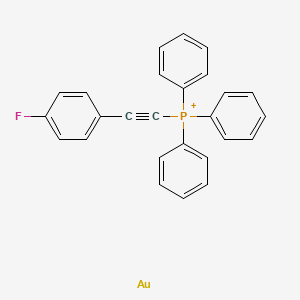

![4-[(3-{[4-(2-Hydroxyethoxy)benzoyl]oxy}propoxy)carbonyl]benzoate](/img/structure/B14314427.png)
![Dibenzyl[bis(phenylethynyl)]stannane](/img/structure/B14314442.png)
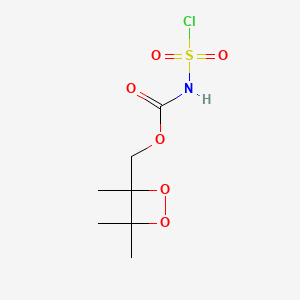
![[(3-Methyl-4-nitrophenyl)methyl]phosphonic acid](/img/structure/B14314452.png)
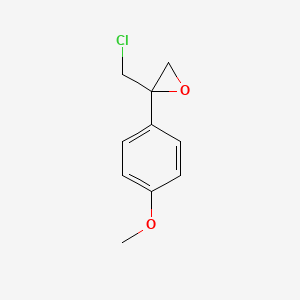
![Methyl [3-(morpholin-4-yl)-5-oxocyclopent-1-en-1-yl]acetate](/img/structure/B14314458.png)
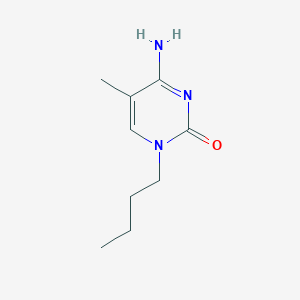
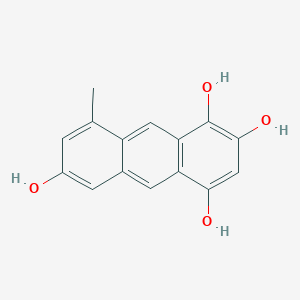
![1-[(1E)-3,4,5,6,7,8-Hexahydro-2H-azonin-9-yl]azepan-2-one](/img/structure/B14314468.png)
